PK-THPP (also known as ML365) is a potent and selective antagonist of TASK-3 (KCNK9) and TASK-1 (KCNK3) potassium channels. [, , , , , , , , , ] These channels are members of the two-pore domain potassium (K2P) channel family, which contribute to the regulation of cellular excitability and resting membrane potential. [, ] PK-THPP is a synthetic compound and is primarily used as a pharmacological tool in scientific research to investigate the physiological and pathological roles of TASK channels. [, , , ]
PK-Thpp is classified as a small organic molecule and is primarily sourced from chemical suppliers specializing in research chemicals. Its chemical structure includes a pyrimidine scaffold that contributes to its biological activity. The compound is cataloged under the Chemical Abstracts Service (CAS) number 1332454-07-5 and has a molecular weight of 468.59 g/mol .
The synthesis of PK-Thpp involves several steps that typically include the formation of the tetrahydropyrido scaffold through cyclization reactions. Specific methods may vary, but often involve:
Technical details regarding specific reaction conditions (e.g., temperature, solvents) and yields are crucial for reproducibility and optimization in laboratory settings.
PK-Thpp features a complex molecular structure characterized by:
PK-Thpp primarily acts through its interaction with potassium channels, specifically TASK-3. The compound inhibits channel activity by binding at a specific site within the channel's pore. This blockade alters ion flow across cell membranes, leading to physiological effects such as increased breathing rates and respiratory alkalosis in animal models .
The interactions of PK-Thpp with TASK channels have been characterized using various biochemical assays, including electrophysiological measurements and alanine-scanning mutagenesis studies to identify critical residues involved in binding.
The mechanism by which PK-Thpp exerts its effects involves:
PK-Thpp exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate handling protocols and potential applications in research settings.
PK-Thpp has significant scientific applications, particularly in pharmacology and physiology:
PK-THPP (1-{1-[6-(biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl]piperidin-4-yl}propan-1-one) is a potent and selective antagonist of the TASK-3 potassium channel (K2P9.1), a member of the two-pore domain potassium (K2P) channel family. This synthetic compound, with a molecular weight of 468.59 g/mol (C₂₉H₃₂N₄O₂), exhibits significant pharmacological specificity, demonstrating half-maximal inhibitory concentrations (IC₅₀) of 35 nM for human TASK-3 and 300 nM for TASK-1 channels, with minimal activity against other potassium channels like TREK-1, Kv1.5, hERG, or KATP [1] [6] [9]. Its development marked a critical advancement in K2P channel pharmacology, providing a tool for probing the physiological and pathophysiological roles of TASK-3 in respiratory control, neuronal excitability, and cellular signaling pathways. As a brain-penetrant molecule, PK-THPP enables the investigation of central nervous system (CNS) functions of TASK-3, distinguishing it from earlier, less selective K2P modulators [6] [9].
The two-pore domain potassium (K2P) channel family comprises 15 members in humans, classified into six distinct subfamilies based on structural and functional properties: TWIK (TWIK-1, KCNK1; TWIK-2, KCNK6), TREK (TREK-1, KCNK2; TREK-2, KCNK10), TASK (TASK-1, KCNK3; TASK-3, KCNK9; TASK-5, KCNK15), TALK (TASK-2, KCNK5; TALK-1, KCNK16; TALK-2, KCNK17), THIK (THIK-1, KCNK13; THIK-2, KCNK12), and TRESK (TRESK, KCNK18) [10]. These channels share a unique topological architecture characterized by each subunit possessing four transmembrane segments (TM1–TM4) and two pore-forming domains (P1, P2), distinguishing them from other potassium channel families (e.g., voltage-gated Kv channels). Functional K2P channels assemble as dimers, with the two pore domains collaborating to form a single ion conduction pathway [3] [7]. This dimeric configuration generates "background" or "leak" potassium currents that stabilize the resting membrane potential and modulate cellular excitability.
A defining structural feature relevant to PK-THPP's mechanism is the presence of lateral fenestrations within the transmembrane helices. These hydrophobic cavities, located near the channel pore, serve as potential access points or binding sites for pharmacological modulators. In TASK channels, these fenestrations can adopt "open" or "closed" conformations, regulated by membrane lipids and intracellular factors. Molecular dynamics simulations and homology modeling based on related K2P structures (e.g., TWIK-1, TRAAK, TREK-2) reveal that potent inhibitors like PK-THPP preferentially bind within the open fenestration state of TASK-3, accessing a site deep within the intracellular pore region [3] [7] [8].
Table 1: Classification and Key Features of Human K2P Channel Subfamilies
Subfamily | Channels (Gene Symbol) | Key Functional Modulators | Primary Physiological Roles |
---|---|---|---|
TWIK | TWIK-1 (KCNK1), TWIK-2 (KCNK6) | Intracellular pH, Phosphorylation | Renal K⁺ transport, Astrocyte function |
TREK | TREK-1 (KCNK2), TREK-2 (KCNK10) | Mechanical stretch, Temperature, Lipids, AA | Neuroprotection, Pain perception, Anesthesia |
TASK | TASK-1 (KCNK3), TASK-3 (KCNK9), TASK-5 (KCNK15) | Extracellular pH, Oxygen, PK-THPP | Chemoreception, Neuronal excitability, Hormone secretion |
TALK | TASK-2 (KCNK5), TALK-1 (KCNK16), TALK-2 (KCNK17) | Extracellular pH, Cell volume | Pancreatic β-cell function, Renal K⁺ secretion |
THIK | THIK-1 (KCNK13), THIK-2 (KCNK12) | Inhibited by halothane, Activation by PKC | Microglial function, Tonic neuronal currents |
TRESK | TRESK (KCNK18) | Calcium signaling, GPCRs | Pain pathways, T lymphocytes |
TASK-3 channels are integral to maintaining background K⁺ conductance in excitable cells, profoundly influencing membrane potential and cellular responsiveness to physiological stimuli. Their functional significance is particularly pronounced in two key areas: respiratory chemoreception and neural modulation.
Respiratory Chemoreception and Control
TASK-3, often co-expressed with TASK-1 as heterodimeric channels, constitutes the predominant oxygen- and acid-sensitive potassium conductance in carotid body type I (glomus) cells. These specialized chemoreceptor cells detect changes in arterial blood oxygen (O₂), carbon dioxide (CO₂), and pH. Under normoxic/normocapnic conditions, TASK-3 channels maintain a hyperpolarizing K⁺ efflux, stabilizing the glomus cell membrane potential. During hypoxia or acidosis, TASK-3 inhibition occurs—directly by extracellular protons (acidosis) and via metabolic signaling pathways (hypoxia). This inhibition reduces K⁺ efflux, leading to membrane depolarization, activation of voltage-gated Ca²⁺ channels (VGCCs), Ca²⁺ influx, and subsequent neurotransmitter release (e.g., ATP, acetylcholine) [4] [5]. This neurosecretory signal excites afferent sensory nerves (carotid sinus nerve), ultimately stimulating the brainstem respiratory centers to increase ventilation.
PK-THPP directly targets this chemotransduction pathway. In vivo studies in anesthetized rats demonstrate that intravenous administration of PK-THPP (0.5–5 mg/kg) potently stimulates breathing, increasing minute ventilation by 84% to 226% relative to baseline. This effect is accompanied by a profound and sustained respiratory alkalosis (arterial pH up to 7.62 ± 0.02; PaCO₂ as low as 23 ± 0.8 mm Hg), confirming its ability to bypass natural chemostimuli and directly activate the respiratory feedback loop [2] [4]. Furthermore, in isolated rat carotid body type I cells, PK-THPP (400 nM) inhibits endogenous TASK channel activity by up to 90% in cell-attached patches and evokes rapid increases in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ). This [Ca²⁺]ᵢ response is abolished in Ca²⁺-free solution and attenuated by Ni²⁺, confirming it results from depolarization-induced Ca²⁺ entry through VGCCs [4].
Neural Excitability and CNS Functions
Beyond the periphery, TASK-3 channels are widely expressed throughout the CNS, with high densities in the hippocampus, cerebellum, cortex, and brainstem nuclei (e.g., retrotrapezoid nucleus, pre-Bötzinger complex). Here, they contribute significantly to regulating neuronal excitability and firing patterns by setting the resting membrane potential and dampening excitability. Inhibition of TASK-3, whether by physiological signals (e.g., neurotransmitters like acetylcholine or serotonin acting via Gq-coupled receptors) or pharmacological agents like PK-THPP, leads to neuronal depolarization, increased input resistance, and enhanced excitability [7] [8]. This modulation influences critical processes such as neurotransmitter release, synaptic plasticity, and network oscillations.
TASK-3 has also been implicated in sleep-wake regulation and neuroendocrine functions. PK-THPP administration (15–100 mg/kg s.c. for 3–5 days) in rodents modulates sleep architecture, increasing time spent awake and decreasing rapid eye movement (REM) and delta sleep duration. This suggests TASK-3 activity in specific brain regions promotes sleep states, and its inhibition favors wakefulness [6] [9]. Additionally, TASK-3 overexpression has been identified as an oncogenic factor in several cancers. The channel confers resistance to hypoxia-induced apoptosis, potentially promoting tumor survival and growth [7] [8].
Table 2: Key Physiological Roles of TASK-3 Channels and Effects of PK-THPP
System/Process | Role of TASK-3 Channels | Effect of PK-THPP (TASK-3 Blockade) | Experimental Evidence |
---|---|---|---|
Carotid Body Chemotransduction | Maintain resting potential; Inhibited by hypoxia/acids | Depolarizes type I cells; ↑ [Ca²⁺]ᵢ; ↑ Neurotransmitter release | ↑ Ventilation (84–226%); Respiratory alkalosis in rats [2] [4] [5] |
Neuronal Excitability (CNS) | Set resting potential; Dampen excitability | Neuronal depolarization; ↑ Input resistance; ↑ Excitability | Modulation of neurotransmitter action [7] [8] |
Sleep-Wake Regulation | Promotes sleep states (hypothesized) | ↑ Time awake; ↓ REM sleep; ↓ Delta sleep | Rodent EEG telemetry studies [6] [9] |
Oncogenic Potential | Promotes cell survival under hypoxia | Potential antitumor effects (theoretical) | Overexpressed in cancers; confers hypoxia resistance [7] |
The discovery of PK-THPP as a high-potency, selective TASK-3 antagonist has provided profound insights into the molecular mechanisms of chemoreception and opened avenues for therapeutic intervention in respiratory and neurological disorders.
Molecular Mechanism of PK-THPP Action
PK-THPP inhibits TASK-3 by binding within the intracellular pore region of the channel, specifically requiring the open state of lateral fenestrations for access. Guided by homology modeling, molecular docking, and mutagenesis studies, key residues critical for PK-THPP binding have been identified. Mutations at positions Leucine 122 (L122D, L122E, L122K) and Glycine 236 (G236D) within the pore helices cause a >1000-fold increase in the IC₅₀ of PK-THPP, rendering the channel highly resistant to blockade. Similarly, mutations at Leu239 (L239D) and Val242 (V242D) also confer significant resistance [3] [8]. This binding site overlaps with that of other structurally diverse TASK-3 blockers (A1899, doxapram), suggesting a common inhibitory site within the pore. The interaction is primarily governed by hydrophobic contacts between the ligand and the channel residues. Crucially, PK-THPP's significantly higher potency for TASK-3 compared to TASK-1 (IC₅₀ 35 nM vs. 300 nM) is attributed to its ability to form additional interactions, likely hydrogen bonds involving the selectivity filter threonines, which are absent or less optimal in TASK-1 [3] [7] [8].
Therapeutic Implications for Breathing Disorders
The potent respiratory stimulant effect of PK-THPP underscores the therapeutic potential of TASK-3 antagonists for conditions characterized by hypoventilation or impaired chemoreflexes. Conditions that may benefit include:
Compared to doxapram, a non-selective respiratory stimulant and weak TASK blocker (IC₅₀ ~22 μM for rat TASK-3), PK-THPP is ~500-fold more potent and induces a more profound and sustained increase in ventilation and respiratory alkalosis [2] [4].
Beyond Respiration: Neurological and Oncological Potential
While respiratory stimulation is the most characterized effect, PK-THPP's CNS penetration enables exploration of TASK-3 blockade in neurological conditions:
Table 3: Research Applications and Findings for PK-THPP as a TASK-3 Pharmacological Tool
Research Model/System | Key Findings Related to PK-THPP | Significance | Citation |
---|---|---|---|
Isoflurane-anesthetized rats (Plethysmography/Blood Gas) | IV PK-THPP (0.5, 5 mg/kg) ↑ minute ventilation by 84%, 226%; ↓ PaCO₂; ↑ pH (respiratory alkalosis) | Proof of principle: Potent respiratory stimulant effect exceeding doxapram | [2] |
Rat carotid body type I cells (Patch clamp/Ca²⁺ imaging) | 400 nM PK-THPP ↓ TASK activity by 90% in patches; ↑ [Ca²⁺]ᵢ (Ni²⁺-sensitive) | Direct evidence of endogenous TASK-3 inhibition & cellular excitation | [4] |
FRT monolayers expressing rTASK-3 mutants (Ussing chamber) | Mutants L122D, G236D, L239D, V242D show >>1000-fold ↑ IC₅₀ for PK-THPP | Identifies critical binding residues within channel pore | [3] [8] |
Rodent EEG telemetry (Sleep architecture) | s.c. PK-THPP (15-100 mg/kg) ↑ wakefulness; ↓ REM & delta sleep | Implicates CNS TASK-3 in sleep/wake regulation | [6] [9] |
Molecular Docking & MD Simulations | PK-THPP binds open fenestration state; H-bonding to selectivity filter thr important for TASK-3 vs TASK-1 selectivity | Elucidates structural basis for potency and selectivity | [7] [8] |
Compounds Mentioned
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7